An In-depth Technical Guide to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its scaffold is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] The presence of the methoxy group at the 6-position and a carboxylic acid at the 3-position of the coumarin core imparts unique physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in drug discovery and development.
Physicochemical and Spectroscopic Properties
The chemical identity and purity of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid are established through a combination of physical and spectroscopic techniques.
Core Chemical Properties
A summary of the fundamental chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₅ | [2] |
| Molecular Weight | 220.18 g/mol | [2] |
| CAS Number | 35924-44-8 | [2] |
| Appearance | Light brown or white crystalline powder | [3] |
| Melting Point | While not explicitly reported for this specific compound, similar coumarin-3-carboxylic acids such as the 6-methyl derivative melt at 165–166°C, and the 6-bromo derivative melts at 200°C. The melting point of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is reported as 215-218°C. | [3][4] |
| Solubility | Coumarin-3-carboxylic acids generally exhibit solubility in polar organic solvents such as DMSO and DMF. The solubility of the parent coumarin-3-carboxylic acid in DMSO is reported to be 100 mg/mL. The presence of the methoxy group may slightly alter its solubility profile. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the coumarin scaffold and its substituents. For 6-methoxy derivatives, the methoxy group protons typically appear as a singlet around δ 3.8–4.0 ppm. The proton at the 4-position (H-4) of the coumarin ring is highly deshielded and often appears as a singlet or a doublet (depending on coupling with H-3, which is absent here) at approximately δ 8.6 ppm.[3] The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactone and the carboxylic acid, typically in the range of δ 160-175 ppm. The carbon of the methoxy group will resonate around δ 56 ppm. The remaining aromatic and vinylic carbons will appear in the δ 100-160 ppm region.
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300-2500 | O-H stretch (carboxylic acid) | Broad |
| ~3100-3000 | C-H stretch (aromatic & vinylic) | Medium |
| ~2950-2850 | C-H stretch (methoxy) | Medium |
| ~1745 | C=O stretch (lactone) | Strong |
| ~1684 | C=O stretch (carboxylic acid) | Strong |
| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 & ~1050 | C-O stretch (ether and carboxylic acid) | Strong |
Table 2: Characteristic IR absorption bands for 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.[3][5]
Synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
The synthesis of coumarin-3-carboxylic acids is most commonly achieved through the Knoevenagel condensation. This versatile reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.
General Synthetic Workflow
The synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid typically follows a two-step process:
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Knoevenagel Condensation: Reaction of 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound such as diethyl malonate or Meldrum's acid.
-
Hydrolysis: If an ester of malonic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the synthesis of similar coumarin-3-carboxylic acids.
Step 1: Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
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To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).
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Add a catalytic amount of a weak base, such as piperidine (0.1 eq), and a drop of acetic acid.
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the ethyl ester intermediate.
Step 2: Hydrolysis to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
-
Suspend the ethyl ester intermediate in an aqueous solution of a base, such as sodium hydroxide (2-3 eq).
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Heat the mixture to reflux and stir until the reaction is complete (TLC monitoring).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is dictated by the interplay of its constituent functional groups. The electron-donating methoxy group at the 6-position increases the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution. The carboxylic acid at the 3-position is a versatile handle for a variety of chemical transformations.
Reactions of the Carboxylic Acid Group
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Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions or by using coupling agents.
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Amidation: Reaction with amines in the presence of a coupling agent (e.g., HATU, DCC) provides a straightforward route to a diverse library of coumarin-3-carboxamides.
-
Decarboxylation: Under certain conditions, particularly in the presence of a catalyst, the carboxylic acid can be removed to yield the corresponding 6-methoxycoumarin.
Reactions of the Coumarin Core
The coumarin scaffold can undergo various reactions, including electrophilic substitution on the aromatic ring, although the electron-donating methoxy group will direct incoming electrophiles. The double bond in the pyrone ring can also participate in cycloaddition reactions.
Biological Activity and Applications in Drug Development
Coumarin derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and its derivatives have shown promise in several therapeutic areas.
Anti-inflammatory and Anticancer Potential
Research has indicated that derivatives of this coumarin scaffold possess anti-inflammatory and anticancer properties. For instance, some derivatives have been shown to inhibit the proliferation of cancer cell lines.
P2Y6 Receptor Modulation
One of the potential mechanisms of action for the anti-inflammatory effects of compounds derived from this scaffold is through the modulation of the P2Y6 receptor. The P2Y6 receptor is a G-protein coupled receptor that is activated by uridine diphosphate (UDP) and is involved in various cellular processes, including inflammation.
Activation of the P2Y6 receptor by UDP leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to a pro-inflammatory response. Compounds that can modulate this pathway are of significant interest for the development of novel anti-inflammatory agents.
Conclusion
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is well-established, and its functional groups provide ample opportunities for derivatization. The emerging biological activities, particularly its potential as an anti-inflammatory and anticancer agent, underscore its importance as a scaffold for drug discovery. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics.
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